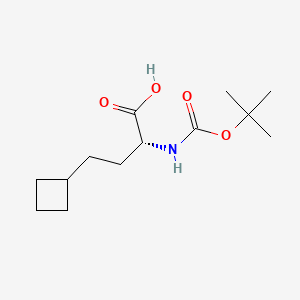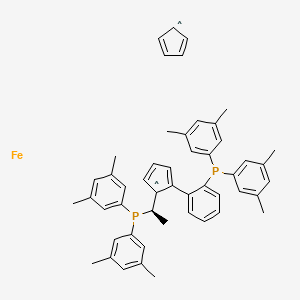
Flavin adenine dinucleotide disodium salt hydrate
Übersicht
Beschreibung
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat (FAD-Na2) ist ein entscheidender enzymatischer Redox-Cofaktor. Es ist eine Adenin-haltige Verbindung, die eine wichtige Rolle in verschiedenen biologischen Prozessen spielt. Flavin-Adenin-Dinukleotid ist eines der beiden aktiven Coenzymen von Vitamin B12 (Riboflavin) und ist essentiell für die Katalyse mehrerer 1-2 Elektronen-Redoxreaktionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat kann durch Phosphorylierung von Riboflavin (Vitamin B2) gefolgt von der Kondensation mit Adenosindiphosphat synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Phosphorylierungsmitteln und spezifischen Reaktionsbedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat die Fermentation von Mikroorganismen, die auf natürliche Weise Riboflavin produzieren. Das Riboflavin wird dann extrahiert und chemisch modifiziert, um Flavin-Adenin-Dinukleotid zu bilden. Dieser Prozess stellt eine hohe Ausbeute und Reinheit des Endprodukts sicher .
Wirkmechanismus
Target of Action
Flavin adenine dinucleotide disodium salt hydrate (FAD-Na2) is an adenine-containing enzymatic redox cofactor . It is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex) , α-ketoglutarate dehydrogenase , apoptosis-inducing factor 2 (AIF-M2, AMID) , folate/FAD-dependent tRNA methyltransferases , and N-hydroxylating flavoprotein monooxygenases .
Mode of Action
FAD-Na2 is a critical electron transporter in living systems . It catalyzes several 1-2 electron redox reactions . For example, β-oxidation of fatty acids occurs in the presence of FAD as a cofactor .
Biochemical Pathways
FAD-Na2 is involved in various biochemical pathways. It is a component of the pyruvate dehydrogenase complex . It also plays a role in the β-oxidation of fatty acids .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of FAD-Na2 action is the facilitation of various redox reactions in the body. For instance, it is used to remove reactive oxygen species (ROS) from mammalian cells . The fluorescence mechanism of FAD is used to study energy-dependent intramitochondrial redox potential .
Action Environment
The action environment of FAD-Na2 can be influenced by various factors. For instance, its solubility in water could potentially affect its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Flavin adenine dinucleotide disodium salt hydrate is used as a redox cofactor by several flavoproteins, including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases . These interactions are crucial for the catalysis of several 1-2 electron redox reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study its effects on infarct areas of middle cerebral artery occlusion (MCAO) induced mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the conversion of riboflavin 5’-adenosine monophosphate to riboflavin 5’-adenosine diphosphate by an enzyme called nitrate reductase .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, after injection of flavin adenine dinucleotide, dogs show a transient hypotension within 10 min, then their blood pressures recover to the initial level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flavin adenine dinucleotide disodium salt hydrate can be synthesized through the phosphorylation of riboflavin (vitamin B2) followed by the condensation with adenosine diphosphate. The reaction typically involves the use of phosphorylating agents and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the fermentation of microorganisms that naturally produce riboflavin. The riboflavin is then extracted and chemically modified to form flavin adenine dinucleotide. This process ensures a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat unterliegt verschiedenen Arten von Reaktionen, darunter:
Oxidations-Reduktionsreaktionen: Flavin-Adenin-Dinukleotid kann zu Flavin-Adenin-Dinukleotid-Dihydro (FADH2) reduziert und zurück zu Flavin-Adenin-Dinukleotid oxidiert werden.
Substitutionsreaktionen: Flavin-Adenin-Dinukleotid kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen unter bestimmten Bedingungen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat verwendet werden, umfassen Nicotinamid-Adenin-Dinukleotidphosphat (NADPH) und verschiedene Oxidations- und Reduktionsmittel. Die Reaktionen finden typischerweise unter physiologischen Bedingungen statt, beispielsweise in Gegenwart von Enzymen und bei bestimmten pH-Werten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat gebildet werden, umfassen Flavin-Adenin-Dinukleotid-Dihydro (FADH2) und andere reduzierte oder oxidierte Formen der Verbindung. Diese Produkte spielen eine wichtige Rolle im Zellstoffwechsel und in der Energieproduktion .
Wissenschaftliche Forschungsanwendungen
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Flavin-Adenin-Dinukleotid ist ein wichtiger Bestandteil in der Untersuchung der Zellatmung und Stoffwechselwege.
Medizin: Flavin-Adenin-Dinukleotid wird in der medizinischen Forschung verwendet, um seine Rolle bei Krankheiten im Zusammenhang mit mitochondrialer Dysfunktion und oxidativem Stress zu untersuchen.
Wirkmechanismus
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat übt seine Wirkungen durch seine Rolle als Redox-Cofaktor aus. Es nimmt an Elektronentransferreaktionen teil, indem es zwischen seiner oxidierten (Flavin-Adenin-Dinukleotid) und reduzierten (Flavin-Adenin-Dinukleotid-Dihydro) Form wechselt. Dieser Redoxzyklus ist für die Funktion verschiedener Enzyme, die an der Zellatmung und Energieproduktion beteiligt sind, unerlässlich . Flavin-Adenin-Dinukleotid ist fest an Enzyme gebunden und steuert die Art der Oxidations- / Reduktionsmittel, die mit ihnen interagieren .
Vergleich Mit ähnlichen Verbindungen
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Nicotinamid-Adenin-Dinukleotid (NAD): Sowohl Flavin-Adenin-Dinukleotid als auch Nicotinamid-Adenin-Dinukleotid sind Redox-Cofaktoren, unterscheiden sich aber in ihren spezifischen Rollen und den Enzymen, mit denen sie interagieren.
Flavin-Mononukleotid (FMN): Flavin-Mononukleotid ist ein weiteres Derivat von Riboflavin und funktioniert ähnlich wie Flavin-Adenin-Dinukleotid.
Flavin-Adenin-Dinukleotid-Dinatriumsalz-Hydrat ist einzigartig in seiner Fähigkeit, an einer Vielzahl von Redoxreaktionen teilzunehmen und seine entscheidende Rolle im Zellstoffwechsel und in der Energieproduktion .
Eigenschaften
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2/t14-,15+,16+,19-,20+,21+,26+;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPHHZYFMAGLX-UJXBNFGUSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9Na2O16P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84366-81-4 | |
| Record name | Riboflavin 5'-(trihydrogen diphosphate), 5'→5'-ester with adenosine, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride](/img/structure/B6288842.png)





![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)


